N-(butan-2-yl)-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Description
N-(butan-2-yl)-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0³⁷]trideca-3(7),4,8,10,12-pentaene-5-carboxamide is a structurally complex tricyclic compound featuring a 13-membered fused ring system. Its core structure includes a triazatricyclo[7.4.0.0³⁷]trideca-pentaene scaffold substituted with methyl groups at positions 6 and 12, a 2-oxo moiety, and a butan-2-yl carboxamide group. Structural elucidation of such compounds typically employs advanced crystallographic tools like ORTEP-3 and SIR97 for 3D visualization and refinement .
Properties
IUPAC Name |
N-butan-2-yl-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-5-11(3)18-16(22)13-8-12-15(20(13)4)19-14-7-6-10(2)9-21(14)17(12)23/h6-9,11H,5H2,1-4H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDASXPDBQVDUFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(N1C)N=C3C=CC(=CN3C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazatricyclic core and the introduction of the butan-2-yl and dimethyl groups. Common reagents used in these reactions include various amines, aldehydes, and ketones, along with catalysts to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully controlled to maintain the integrity of the tricyclic structure and prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
N-(butan-2-yl)-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity :
- Compound A’s aliphatic butan-2-yl group likely reduces lipophilicity (lower XLogP3) compared to Compounds B and C, which feature aromatic substituents (benzyl, dimethoxyphenyl, benzodioxolyl). The methoxy and benzodioxolyl groups in B and C introduce moderate polarity, but their bulkier aromatic systems dominate, resulting in higher LogP values .
Methyl Group Positioning :
- Compound A’s 6,12-dimethyl configuration may influence ring strain and conformational flexibility compared to the 10-methyl substitution in B and C. This could affect binding interactions in biological systems.
Pharmacokinetic Implications :
- The reduced molecular weight and rotatable bonds in Compound A suggest improved membrane permeability relative to B and C. However, the absence of aromatic groups may limit target affinity, as seen in analogs where benzyl or benzodioxolyl moieties enhance receptor binding .
Research Findings and Implications
- Structural Analysis : Compounds B and C have been characterized via LC/MS and crystallographic methods, highlighting the importance of tools like SIR97 for refining complex tricyclic systems . Compound A’s structure remains hypothetical but can be modeled using similar approaches.
- Bioactivity Trends : Marine-derived analogs (e.g., salternamides) demonstrate that substituent variations significantly modulate antimicrobial and cytotoxic activities . Compound A’s simpler substituents may favor solubility but reduce potency compared to B and C.
Biological Activity
N-(butan-2-yl)-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide is a complex organic compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its biological properties, including antimicrobial and anticancer activities, supported by relevant research findings and case studies.
Chemical Structure
The compound features a unique tricyclic structure with multiple functional groups that may influence its biological interactions. Its IUPAC name reflects its complex arrangement of atoms and functional groups.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various derivatives related to this compound. While specific data on this compound is limited, related compounds have demonstrated significant activity against resistant bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 32 | |
| Compound B | E. coli | 16 | |
| Compound C | C. albicans | 8 |
Anticancer Activity
Research indicates that compounds within the same chemical family exhibit varying degrees of anticancer activity. The mechanism of action often involves the induction of apoptosis in cancer cells or the inhibition of cell proliferation.
Case Study: Structure-Activity Relationship (SAR)
In a study examining the anticancer properties of similar triazine derivatives:
- Cell Lines Tested : A549 (lung cancer) and Caco-2 (colorectal cancer).
- Results :
- Compound D showed a 39% reduction in viability for Caco-2 cells at 100 µM.
- Compound E demonstrated selective toxicity towards A549 cells with a 35% reduction in viability.
These findings suggest that modifications in the structure can significantly influence biological activity and selectivity towards different cancer cell lines .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in bacteria and cancer cells.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in tumor cells by activating caspases or altering mitochondrial membrane potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
